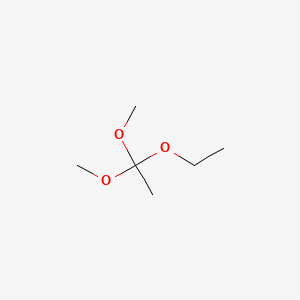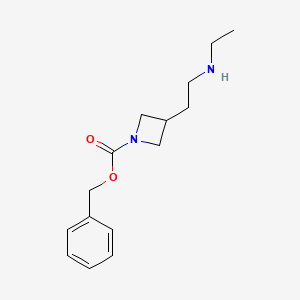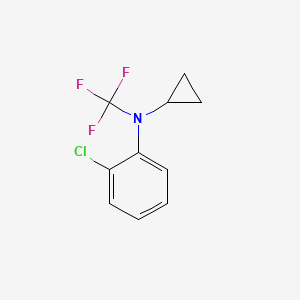
2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of aniline derivatives with appropriate reagents to introduce the chloro, cyclopropyl, and trifluoromethyl groups. One common method involves the use of cyclopropylamine and trifluoromethylating agents under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclopropylation, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
Types of Reactions: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-N-cyclopropyl-4-fluorobenzamide
- 4-Chloro-N-cyclopropyl-2,3-difluorobenzamide
Comparison: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
特性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9ClF3N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2 |
InChIキー |
ZQPJVKDLFJMDNK-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(C2=CC=CC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


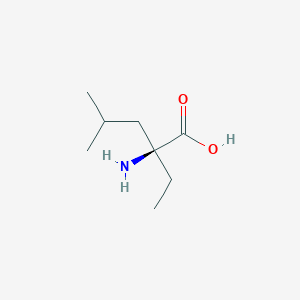
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

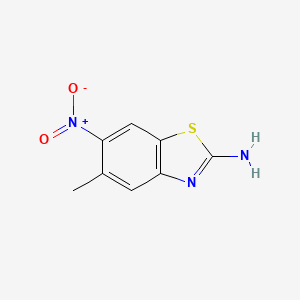



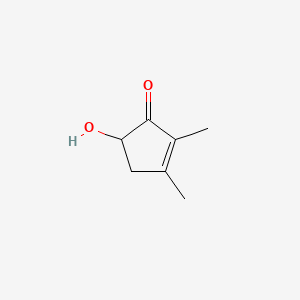
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
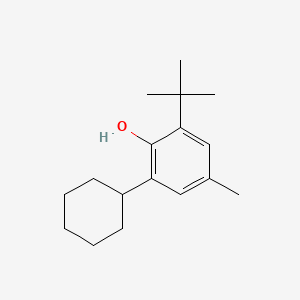
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
